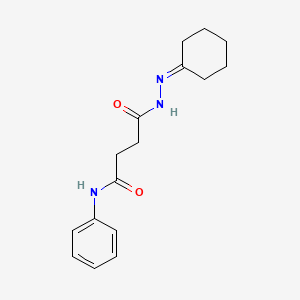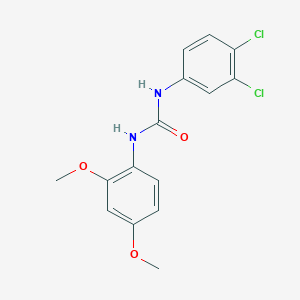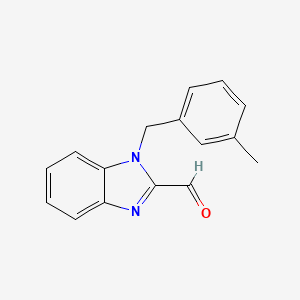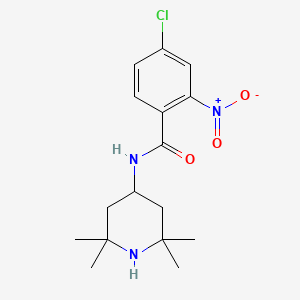![molecular formula C20H22N2O3 B5694837 1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine CAS No. 423738-99-2](/img/structure/B5694837.png)
1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine
描述
1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine, also known as BAMPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用机制
1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine acts as a selective agonist for the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to this receptor, this compound enhances the activity of GABA, leading to increased inhibition of neuronal activity and a reduction in anxiety and other symptoms associated with neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects, including increasing levels of GABA in the brain, reducing glutamate levels, and modulating the activity of various neurotransmitter systems. These effects are thought to contribute to its anxiolytic, antidepressant, and antipsychotic properties.
实验室实验的优点和局限性
One of the main advantages of using 1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine in lab experiments is its selectivity for the GABA-A receptor, which allows for more targeted research on the role of this receptor in neurological disorders. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for research on 1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine. One area of interest is its potential for the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models. Other potential areas of research include its effects on cognition and memory, as well as its potential as a neuroprotective agent in conditions such as Alzheimer's disease and traumatic brain injury.
Conclusion
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for various neurological disorders. Its selectivity for the GABA-A receptor and its anxiolytic, antidepressant, and antipsychotic properties make it an attractive candidate for further research. With continued study, this compound may prove to be a valuable tool in the treatment of neurological disorders and other conditions.
合成方法
1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine can be synthesized through a multi-step process that involves the reaction of 1-benzoylpiperazine with 3-methylphenol and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure this compound.
科学研究应用
1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine has been studied extensively in the field of neuroscience and has shown potential as a therapeutic agent for various neurological disorders. It has been found to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of anxiety, depression, and schizophrenia.
属性
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-16-6-5-9-18(14-16)25-15-19(23)21-10-12-22(13-11-21)20(24)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRSLPSWHHXBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203880 | |
| Record name | 1-(4-Benzoyl-1-piperazinyl)-2-(3-methylphenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
423738-99-2 | |
| Record name | 1-(4-Benzoyl-1-piperazinyl)-2-(3-methylphenoxy)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423738-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Benzoyl-1-piperazinyl)-2-(3-methylphenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)
![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)



![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)

![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5694817.png)
![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)

